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Abstract

G protein-coupled receptor 35 (GPR35) has emerged as a compelling, albeit complex,
therapeutic target for a spectrum of diseases, most notably inflammatory bowel disease (IBD),
pain, and certain cancers.[1][2][3] Initially identified as an orphan receptor, a growing body of
research has begun to elucidate its physiological roles, signaling pathways, and the therapeutic
potential of its modulation.[4][5] This technical guide provides an in-depth overview of GPR35,
its modulators, and the experimental methodologies used to investigate their therapeutic utility.
We present a compilation of quantitative data for known GPR35 agonists and antagonists,
detailed experimental protocols for key assays, and visual representations of signaling
pathways and experimental workflows to facilitate further research and drug development in
this area.

Introduction to GPR35

GPR35 is a class A rhodopsin-like G protein-coupled receptor (GPCR) predominantly
expressed in immune cells, the gastrointestinal tract, and the nervous system.[1][6][7] Its
heightened expression in tissues central to inflammatory and sensory processes underscores
its potential as a drug target.[2][8] Genetic association studies have linked single nucleotide
polymorphisms (SNPs) in the GPR35 gene to an increased risk for IBD, primary sclerosing
cholangitis, and other inflammatory conditions.[3][9]

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b15607972?utm_src=pdf-interest
https://www.fishersci.com/shop/products/exp-gpr35-chok1-arr-10-plate/502001629
https://pmc.ncbi.nlm.nih.gov/articles/PMC6373462/
https://journals.physiology.org/doi/10.1152/ajpcell.00464.2021
https://www.cosmobio.co.jp/product/backing/pdf/drx_um_pharr-orp_0812v1.pdf
https://www.semanticscholar.org/paper/The-%5B35S%5DGTPgammaS-binding-assay%3A-approaches-and-in-Harrison-Traynor/aa72dcaa8599f61f435796314f94d39d4d9019bc
https://www.fishersci.com/shop/products/exp-gpr35-chok1-arr-10-plate/502001629
https://pubmed.ncbi.nlm.nih.gov/14609727/
https://pubmed.ncbi.nlm.nih.gov/30043283/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6373462/
https://dda.creative-bioarray.com/gtp-s-binding-assay.html
https://journals.physiology.org/doi/10.1152/ajpcell.00464.2021
https://www.giffordbioscience.com/wp-content/uploads/2019/02/Radioligand_binding_assay_protocol_document.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The pharmacology of GPR35 is characterized by significant species-specific differences in
ligand potency, which presents challenges for the translation of preclinical findings to human
applications.[3][10] Furthermore, GPR35 can couple to multiple G protein families and engage
B-arrestin pathways, leading to a diversity of cellular responses that may be ligand- and cell-
type-dependent.[1][5][11]

GPR35 Signaling Pathways

GPR35 activation initiates a cascade of intracellular events through coupling with heterotrimeric
G proteins and through G protein-independent mechanisms involving 3-arrestins. The primary
signaling pathways are depicted below.

G Protein-Dependent Signaling

GPR35 has been shown to couple to Gai/o, Gal2/13, and potentially Gas proteins.[1][12]

o Gai/o Pathway: Activation of the Gai/o subunit typically leads to the inhibition of adenylyl
cyclase, resulting in decreased intracellular cyclic AMP (cCAMP) levels.[1][6] This can
subsequently modulate the activity of protein kinase A (PKA) and downstream effectors.

o Gal2/13 Pathway: Coupling to Gal12/13 activates Rho guanine nucleotide exchange factors
(RhoGEFs), leading to the activation of the small GTPase RhoA.[11] This pathway is crucial
for regulating cytoskeletal dynamics, cell migration, and proliferation.[11]

o Gas Pathway: Some studies suggest GPR35 may also couple to Gas, which would stimulate
adenylyl cyclase and increase cCAMP levels, leading to PKA activation.[12]

B-Arrestin-Mediated Signaling

Upon agonist binding and subsequent phosphorylation by G protein-coupled receptor kinases
(GRKSs), GPR35 recruits B-arrestins.[2][11] This interaction not only mediates receptor
desensitization and internalization but also initiates G protein-independent signaling cascades.
[2] B-arrestins can act as scaffolds for various signaling proteins, including components of the
mitogen-activated protein kinase (MAPK) pathway, such as extracellular signal-regulated
kinases 1 and 2 (ERK1/2).[2][13] The activation of the ERK1/2 pathway is a key downstream
event of GPR35 signaling and is implicated in cell proliferation, differentiation, and survival.[13]
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Caption: GPR35 Signaling Pathways. This diagram illustrates the major signaling cascades
initiated by GPR35 activation, including both G protein-dependent and (-arrestin-mediated
pathways, and their downstream cellular effects.

Quantitative Data for GPR35 Modulators

The following tables summarize the potency and affinity of various GPR35 modulators from
published literature. It is important to note that values can vary depending on the assay system,
cell line, and specific experimental conditions.

Table 1: GPR35 Agonists - Potency (EC50)
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) . Reference(s
Compound Species Assay Type Cell Line EC50 (nM)
Endogenous/
Natural
Ligands
Kynurenic Calcium
_ Human o HEK293 39,000 [11]
Acid Mobilization
Calcium
Rat o HEK293 7,000 [11]
Mobilization
Calcium
Mouse o HEK293 11,000 [11]
Mobilization
Dynamic
Reverse T3 Human Mass HT-29 5,900 [11]
Redistribution
B-Arrestin
Human Recruitment - 108,000 [11]
(Tango)
Synthetic
Agonists
. Calcium
Zaprinast Human o HEK293 840 [11]
Mobilization
Calcium
Rat o HEK293 16 [11]
Mobilization
) ) B-Arrestin
Pamoic Acid Human ) - ~3.6 [14]
Recruitment
B-Arrestin
Mouse ) - >10,000 [14]
Recruitment
_ AP-TGF-a
Lodoxamide Human ) HEK293 1 [15]
Shedding
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AP-TGF-a
Rat ) HEK293 1 [15]
Shedding
) B-Arrestin
Bufrolin Human ] - Potent [9]
Recruitment
B-Arrestin
Rat ) - Potent 9]
Recruitment
B-Arrestin
Compound 1*  Human CHO-K1 Potent [16]

Recruitment

*4-{(2)-[(22)-2-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid

Table 2: GPR35 Antagonists - Potency (IC50) and Affinity

(Ki)
Compoun ] ) Assay ] IC50/Ki Referenc
Species Action Cell Line
d Type (nM) e(s)
[B-Arrestin
CID274568 . .
. Human Antagonist Recruitmen - IC50: ~200 [15]
t
) Competitio Ki: 12.8 -
Human Antagonist o CHO [15]
n Binding 42.2
Inverse Colonic
Human ] - ) - [9]
Agonist Organoids
[B-Arrestin ]
] ) High
ML-145 Human Antagonist Recruitmen - o [17]
. Affinity
B-Arrestin
Mouse Antagonist  Recruitmen - Low Affinity  [17]
t
B-Arrestin
Rat Antagonist Recruitmen - Low Affinity  [17]
t
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Experimental Protocols

Detailed methodologies for key assays are provided below to facilitate the characterization of
GPR35 modulators.

B-Arrestin Recruitment Assays

These assays are widely used for their robustness in quantifying GPR35 activation and are
suitable for high-throughput screening.[10][11]

This assay is based on enzyme fragment complementation (EFC).[11]
e Cell Line: PathHunter® CHO-K1 GPR35 B-Arrestin cells.[11]

e Principle: The GPR35 receptor is tagged with a small fragment of B-galactosidase
(ProLink™), and B-arrestin is fused to the larger enzyme acceptor (EA) fragment. Agonist-
induced recruitment of B-arrestin to GPR35 brings the two fragments together, forming an
active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[18]

e Protocol Outline:

o Cell Plating: Seed PathHunter® cells in a 384-well white, solid-bottom plate and incubate
overnight.[16]

o Compound Addition: Add serial dilutions of test compounds to the cell plate and incubate
for 90 minutes at 37°C.[16]

o Detection: Add PathHunter® detection reagent and incubate for 60 minutes at room
temperature in the dark.[16]

o Data Acquisition: Measure the chemiluminescent signal using a standard plate reader.[16]
This assay utilizes a (3-lactamase reporter gene.[10][16]
e Cell Line: Tango™ GPR35-bla U20S cells.[16]

e Principle: GPR35 is fused to a transcription factor (tTA) preceded by a protease cleavage
site. B-arrestin is fused to a protease. Agonist binding recruits the protease-tagged (-arrestin
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to the receptor, leading to the cleavage and release of tTA. The tTA then translocates to the
nucleus and drives the expression of a [3-lactamase reporter gene.[3]

Protocol Outline:

o Cell Plating: Plate Tango™ cells in a 384-well black, clear-bottom plate and incubate for
16-20 hours.[16]

o Compound Addition: Add test compounds and incubate for 5 hours at 37°C.[16]

o Substrate Loading: Add LiveBLAzer™-FRET B/G Substrate and incubate for 2 hours at
room temperature in the dark.[16]

o Data Acquisition: Measure fluorescence at 460 nm and 530 nm and calculate the emission
ratio to determine (-lactamase activity.[16]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.ncbi.nlm.nih.gov/books/NBK464634/
https://www.ncbi.nlm.nih.gov/books/NBK464634/
https://www.benchchem.com/product/b15607972#gpr35-modulator-1-potential-as-a-therapeutic-agent
https://www.benchchem.com/product/b15607972#gpr35-modulator-1-potential-as-a-therapeutic-agent
https://www.benchchem.com/product/b15607972#gpr35-modulator-1-potential-as-a-therapeutic-agent
https://www.benchchem.com/product/b15607972#gpr35-modulator-1-potential-as-a-therapeutic-agent
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15607972?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

